Propafenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.58e-03 g/L

Synonyms

Canonical SMILES

Cardiac Electrophysiology:

- Propafenone belongs to a class of drugs called Vaughan-Williams class IC antiarrhythmics. These drugs work by blocking sodium channels in the heart, which affects the way electrical signals travel through the heart muscle. This helps to regulate heart rhythm and prevent arrhythmias. Source: )

- Researchers use propafenone to study the mechanisms of action of class IC antiarrhythmics and their effects on heart function. This research helps to develop new and improved treatments for arrhythmias. Source: )

Drug Repurposing:

- Drug repurposing involves using existing drugs for new therapeutic applications. Researchers are exploring the potential of propafenone for treating other conditions beyond cardiac arrhythmias.

- One area of investigation is the use of propafenone for conjunctival melanoma, a rare and aggressive eye cancer. Studies suggest that propafenone may inhibit the growth and spread of melanoma cells. Source: )

- It is important to note that these are preliminary findings, and more research is needed to determine the effectiveness and safety of propafenone for this and other potential uses.

Safety and Tolerability Studies:

Propafenone is a class 1C antiarrhythmic agent utilized primarily in the treatment of various cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia. It functions by inhibiting sodium channels, thereby reducing the influx of sodium ions into cardiac cells, which decreases excitability and conduction velocity in the heart. Propafenone is administered as a racemic mixture of its two enantiomers, S(+)-propafenone and R(-)-propafenone, each exhibiting distinct pharmacological properties .

The chemical formula for propafenone is , with a molar mass of approximately 341.44 g/mol. It is characterized by its complex structure, which includes a phenyl group and an ether linkage that contribute to its pharmacological activity .

Propafenone undergoes significant metabolism in the liver, where it is converted into active metabolites, primarily 5-hydroxypropafenone and N-depropylpropafenone. These metabolites retain antiarrhythmic properties but exist at lower concentrations compared to the parent compound. The metabolic pathways involve oxidation reactions facilitated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 .

The drug's electrophysiological effects manifest as a reduction in the upstroke velocity of action potentials in cardiac tissues, specifically through the blockade of fast inward sodium currents. This action results in decreased automaticity and prolonged effective refractory periods in myocardial cells .

Propafenone exhibits antiarrhythmic activity through its dual mechanism: sodium channel blockade and beta-adrenergic antagonism. The S-enantiomer demonstrates stronger beta-blocking effects than the R-enantiomer, which can lead to bradycardia and other cardiovascular effects . Its actions are frequency-dependent; thus, it preferentially affects tissues with higher rates of electrical activity .

The synthesis of propafenone involves several steps that typically include:

- Alkylation: Starting from a substituted phenol, an alkyl chain is introduced to form the basic structure.

- Formation of Ether Linkage: An ether bond is created through nucleophilic substitution reactions.

- Final Modifications: The compound undergoes further modifications to introduce functional groups necessary for its activity.

These synthetic routes often utilize various reagents and conditions tailored to achieve high yields and purity of the desired enantiomers .

Propafenone is primarily used for:

- Management of Arrhythmias: It treats life-threatening irregular heartbeats by restoring normal rhythm.

- Prevention of Stroke: By controlling atrial fibrillation, it reduces the risk of thromboembolic events .

- Cardiac Stress Testing: It may be employed during pharmacological stress tests to assess cardiac function under controlled conditions.

Due to its potential side effects and interactions with other medications, propafenone requires careful monitoring during therapy .

Propafenone exhibits significant drug interactions that can affect its efficacy and safety profile:

- Increased Plasma Levels: Co-administration with drugs like digoxin, warfarin, and beta-blockers can lead to elevated plasma concentrations of these medications, necessitating dosage adjustments .

- CYP450 Enzyme Inhibition: As a substrate for cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, propafenone can alter the metabolism of other drugs metabolized by these pathways, potentially leading to adverse effects or therapeutic failures .

- QT Prolongation Risk: Caution is advised when used alongside other agents that prolong the QT interval due to an increased risk of serious arrhythmias .

Several compounds share structural or functional similarities with propafenone. Notable examples include:

| Compound Name | Class | Mechanism | Unique Features |

|---|---|---|---|

| Flecainide | Class 1C | Sodium channel blocker | More potent sodium channel blocker; less beta-blocking activity |

| Quinidine | Class 1A | Sodium channel blocker | Also has antimalarial properties; broader spectrum of action |

| Disopyramide | Class 1A | Sodium channel blocker | Significant anticholinergic effects; used primarily for ventricular arrhythmias |

| Sotalol | Class III | Potassium channel blocker | Primarily acts on potassium channels; effective for ventricular tachycardia |

Propafenone's uniqueness lies in its combined sodium channel blocking and beta-adrenergic antagonistic properties, making it distinct among antiarrhythmic agents. This dual action allows for effective management of arrhythmias while also presenting a unique risk profile compared to other compounds within its class .

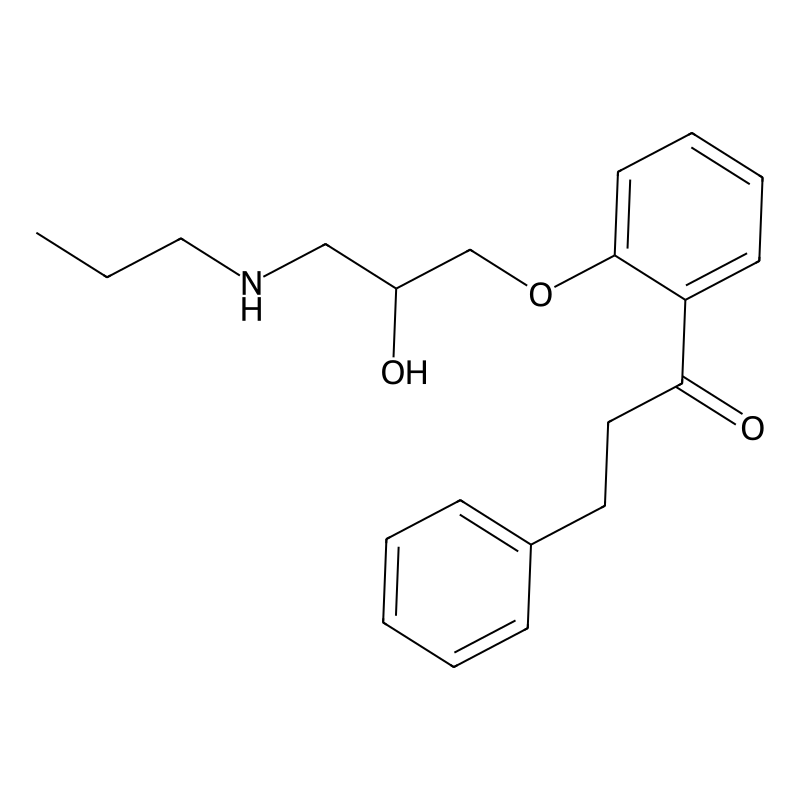

Propafenone (CAS: 54063-53-5) is a racemic compound with the molecular formula C₂₁H₂₇NO₃ and a molar mass of 341.45 g/mol. Its IUPAC name, 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, reflects its three structural domains:

- Aryl ketone core: A propiophenone backbone with a phenyl group at the C3 position.

- Aminopropanol side chain: A 2-hydroxy-3-(propylamino)propoxy substituent at the C2 position of the aromatic ring.

- Chiral center: The C2 carbon of the aminopropanol chain, yielding (R)- and (S)-enantiomers.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | CCCNCC(O)COC1=C(C=CC=C1)C(=O)CCC1=CC=CC=C1 | |

| InChI Key | JWHAUXFOSRPERK-UHFFFAOYSA-N | |

| UNII | 68IQX3T69U | |

| ChEMBL ID | CHEMBL631 |

The compound’s crystalline hydrochloride salt (CAS: 34183-22-7) is the primary pharmaceutical form, with improved solubility for oral administration.

Historical Development and Therapeutic Significance

Propafenone originated from efforts to optimize antiarrhythmic activity while minimizing cardiodepressant effects. Key milestones include:

Synthesis and Patent History

- 1970s: BASF AG developed the original synthesis route using o-hydroxyacetophenone, epichlorohydrin, propylamine, and benzaldehyde. The process involves:

- 1984: U.S. Patent 4,474,986 secured the manufacturing process.

Therapeutic Adoption

- 1989: FDA approval for treating ventricular tachycardia and supraventricular arrhythmias.

- 1990s–Present: Recognition of its β-blocking activity due to structural resemblance to propranolol.

Structural Classification Within Antiarrhythmic Agents

Propafenone belongs to the Class IC antiarrhythmics under the Vaughan Williams classification, characterized by:

- Sodium channel blockade: High-affinity inhibition of cardiac voltage-gated Na⁺ channels (Nav1.5), slowing phase 0 depolarization.

- Slow dissociation kinetics: Prolonged binding to inactivated sodium channels, increasing refractory periods.

Comparative Structural Analysis of Class IC Agents

| Feature | Propafenone | Flecainide | Encainide |

|---|---|---|---|

| Core Structure | Propiophenone | Benzamide | Methoxybenzamide |

| Side Chain | Aminopropanol | Piperidine | Morpholine |

| β-Blocking Activity | Moderate (weak) | None | None |

| Metabolizing Enzymes | CYP2D6, CYP3A4, CYP1A2 | CYP2D6 | CYP2D6 |

The aryloxypropanolamine moiety in propafenone mirrors β-blockers like propranolol, enabling partial inhibition of β₁-adrenergic receptors at therapeutic doses. This dual mechanism distinguishes it from other Class IC agents, which lack adrenergic activity.

Molecular Interactions

Traditional Synthetic Routes

Phenol-Based Methodologies

Traditional synthetic approaches for propafenone synthesis have employed phenol-based methodologies as foundational strategies [1]. The phenol-based synthesis begins with the preparation of 2-hydroxy-omega-phenylpropiophenone, which serves as a key intermediate in the overall synthetic pathway [26]. This intermediate is typically obtained through the condensation of 2-hydroxyacetophenone with benzaldehyde under alkaline conditions, followed by catalytic hydrogenation of the resulting alpha,beta-unsaturated ketone [4].

The phenol-based methodology involves the formation of the phenylpropiophenone backbone through aldol condensation reactions [1]. The process typically utilizes 2-hydroxyacetophenone as the starting material, which undergoes condensation with benzaldehyde in the presence of base catalysts to form 2-hydroxychalcone intermediates [4]. These chalcone compounds are subsequently reduced through catalytic hydrogenation to yield the corresponding 2-hydroxy-3-phenylpropiophenone derivatives [4].

Research has demonstrated that the phenol-based approach can achieve overall yields of approximately 66% when optimized reaction conditions are employed [26]. The methodology has been successfully scaled for industrial applications, with particular attention paid to reaction temperature control and catalyst selection to maximize product formation while minimizing side reactions [25].

Epichlorohydrin and Propylamine Condensation

The epichlorohydrin and propylamine condensation represents a critical step in propafenone synthesis, involving the formation of the characteristic aminopropanol side chain [1] [2]. This transformation typically occurs through nucleophilic ring-opening of epoxide intermediates formed from the reaction of phenolic compounds with epichlorohydrin .

The condensation process proceeds through a two-stage mechanism involving initial epoxide formation followed by aminolysis [2]. In the first stage, 2-hydroxyacetophenone or related phenolic intermediates react with epichlorohydrin under basic conditions to form 2-(2,3-epoxypropoxy)-acetophenone [26]. This epoxide intermediate subsequently undergoes nucleophilic attack by propylamine to yield the desired aminopropanol functionality [2].

Reaction conditions for the epichlorohydrin condensation typically involve heating at temperatures between 80-120 degrees Celsius for 4-8 hours . The use of phase transfer catalysts has been shown to enhance reaction efficiency and reduce reaction times [15]. Optimized protocols have achieved yields exceeding 90% for the aminolysis step when appropriate stoichiometric ratios and reaction conditions are maintained [2].

Catalytic Hydrogenation Steps

Catalytic hydrogenation represents an essential transformation in traditional propafenone synthesis, facilitating the selective reduction of alpha,beta-unsaturated carbonyl compounds to the corresponding saturated ketones [2] [4]. The hydrogenation process typically employs palladium-based catalysts under controlled hydrogen pressure and temperature conditions.

The most commonly employed catalyst system utilizes 10% palladium on carbon in combination with hydrogen transfer agents such as 1,4-cyclohexadiene or ammonium formate [2] [4]. Microwave-assisted hydrogenation protocols have demonstrated superior efficiency compared to conventional heating methods, achieving complete conversion within 10 minutes at 140 degrees Celsius [2]. Alternative approaches employ ammonium formate as a hydrogen source in combination with palladium carbon catalysts, operating at milder temperatures of 30-40 degrees Celsius [4].

Research has shown that the catalytic hydrogenation step can achieve selectivity greater than 95% for the desired reduction product when optimal catalyst loading and reaction conditions are employed [4]. The process typically requires catalyst loadings of 0.1 equivalents relative to the substrate, with reaction completion achieved within 3-4 hours under standard conditions [4].

Chemoenzymatic Synthesis Approaches

Enantioselective β-Halohydrin Preparation

Chemoenzymatic synthesis approaches for propafenone have focused on the preparation of enantioselective beta-halohydrin intermediates through lipase-catalyzed kinetic resolution processes [6] [7]. These methodologies enable access to both enantiomers of propafenone through enzymatic discrimination of racemic halohydrin precursors.

The enantioselective preparation involves the enzymatic kinetic resolution of racemic 1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate using Novozym 435 lipase [7]. The optimal conditions for this transformation involve a Novozym 435 to substrate ratio of 2:1 (mass/mass) in 0.1 M phosphate buffer and tetrahydrofuran (8:2, volume/volume) at 35 degrees Celsius for 48 hours [7]. Alternative conditions employing 50 degrees Celsius reduce the reaction time to 24 hours while maintaining comparable selectivity [7].

The kinetic resolution process yields enantiomerically enriched (S)-halohydrin with 47% yield and 95% enantiomeric excess, while the remaining (R)-acetate is obtained in 46% yield with 96% enantiomeric excess [7]. The (R)-acetate can be subsequently hydrolyzed using Candida rugosa lipase to provide the corresponding (R)-halohydrin in quantitative yield with 96% enantiomeric excess [7].

Chiral Resolution Techniques

Chiral resolution techniques for propafenone synthesis encompass both enzymatic and chromatographic approaches for separating enantiomeric mixtures [10] [19] [21]. High-performance liquid chromatography using polysaccharide-based chiral stationary phases has emerged as a particularly effective method for analytical and preparative enantiomer separation.

Chromatographic resolution employs Chiralcel OD-R columns with mobile phases consisting of sodium perchlorate buffer and acetonitrile [19]. The optimal separation conditions utilize 0.25 M sodium perchlorate at pH 4.0 combined with acetonitrile in a 60:40 volume ratio, achieving baseline separation of propafenone enantiomers [19]. Alternative chiral stationary phases, including Lux i-Amylose-3 columns, have demonstrated effective separation using methanol with 0.1% diethylamine as the mobile phase [10].

Enzymatic chiral resolution approaches utilize lipase-catalyzed hydrolysis of acetate esters to achieve kinetic resolution of racemic precursors [7]. The process employs immobilized lipases such as Novozym 435 under aqueous-organic biphasic conditions to selectively hydrolyze one enantiomer while leaving the opposite enantiomer unreacted [7]. This methodology enables access to both enantiomers of propafenone with enantiomeric excesses exceeding 95% [7].

Industrial-Scale Optimization

Solvent Selection and Reaction Temperature Control

Industrial-scale optimization of propafenone synthesis requires careful consideration of solvent selection and reaction temperature control to maximize yield and minimize environmental impact [13] [14]. Solvent selection studies have demonstrated that tetrahydrofuran and methanol represent optimal choices for different synthetic transformations within the overall process.

Temperature control protocols have been established for each synthetic step to ensure optimal reaction kinetics while preventing decomposition or side reactions [33] [34]. The aldol condensation step operates optimally at temperatures between 60-80 degrees Celsius, while the subsequent hydrogenation requires controlled temperatures of 30-40 degrees Celsius to prevent catalyst deactivation [4]. Crystallization processes employ controlled cooling profiles to achieve optimal crystal morphology and purity [13].

Research has demonstrated that precise temperature control can improve overall process yields by 15-20% compared to uncontrolled heating protocols [33]. Implementation of automated temperature monitoring and control systems has become standard practice in industrial propafenone manufacturing to ensure consistent product quality and yield [34].

Catalyst Systems (e.g., Tetrabutylammonium Bromide)

Tetrabutylammonium bromide has emerged as an effective phase transfer catalyst for propafenone synthesis, particularly in reactions involving epoxide ring-opening and alkylation processes [15] [18]. This quaternary ammonium salt facilitates mass transfer between aqueous and organic phases, enabling more efficient reactions under milder conditions.

The implementation of tetrabutylammonium bromide catalyst systems has demonstrated several advantages including enhanced reaction rates, improved selectivity, and reduced energy requirements [15]. Typical catalyst loadings range from 1-5 mol% relative to the limiting reagent, with optimal performance observed at 2-3 mol% loading [15]. The catalyst exhibits thermal stability up to 200 degrees Celsius and can be recovered and recycled through simple extraction procedures [18].

Studies have shown that tetrabutylammonium bromide catalysis can reduce reaction times by 50-70% compared to uncatalyzed processes while maintaining or improving product yields [15]. The catalyst system is particularly effective in promoting nucleophilic substitution reactions involved in the formation of ether linkages within the propafenone structure [18].

Green Chemistry Considerations

Waste Minimization Strategies

Implementation of waste minimization strategies in propafenone synthesis has focused on reducing the environmental factor (E-factor) through process optimization and alternative synthetic methodologies [16] [22]. Traditional synthetic routes have historically generated significant quantities of inorganic waste, particularly from stoichiometric oxidation and reduction processes.

Green chemistry approaches have emphasized the replacement of stoichiometric reagents with catalytic alternatives to minimize waste generation [16]. The substitution of chromium-based oxidants with catalytic aerobic oxidation systems has reduced waste production by over 90% while maintaining comparable yields [16]. Implementation of atom-economical reactions has further improved the overall efficiency of the synthetic process [22].

Solvent recovery and recycling protocols have been established to minimize organic waste generation [22]. Distillation and crystallization processes have been optimized to enable solvent reuse in subsequent reaction cycles, achieving solvent recovery rates exceeding 95% [13]. These strategies have collectively reduced the overall environmental impact of propafenone manufacturing while maintaining product quality standards [22].

Energy-Efficient Process Design

Energy-efficient process design for propafenone synthesis has incorporated microwave-assisted synthesis, optimized heating profiles, and heat integration strategies to reduce overall energy consumption [2] [16]. Microwave heating has demonstrated particular advantages for catalytic hydrogenation steps, reducing reaction times and energy requirements [2].

Process integration approaches have utilized waste heat recovery systems to capture thermal energy from exothermic reactions for use in subsequent endothermic steps [16]. Implementation of continuous flow reactors has enabled more efficient heat transfer and reduced residence times compared to traditional batch processes [22]. These modifications have achieved energy savings of 30-40% compared to conventional manufacturing approaches [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.37 (est)

3.2

Decomposition

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

When given as immediate-release tablets, propafenone hydrochloride is used to prolong the time to recurrence of symptomatic, disabling paroxysmal supraventricular tachycardia (PSVT) (e.g., atrioventricular (AV) nodal reentrant tachycardia or AV reentrant tachycardia ( Wolff-Parkinson-White syndrome)) and symptomatic, disabling paroxsymal atrial fibrillation/flutter (PAF) in patients without structural heart disease. While comparative studies are limited, propafenone appears to be comparable to other antiarrhythmic agents (e.g., quinidine, disopyramide, flecainide, procainamide, sotalol) in preventing recurrences of PAF and maintaining sinus rhythm following successful cardioversion of atrial fibrillation. /Included in US product label/

When given as extended-release capsules, propafenone is used to prolong the time to recurrence of symptomatic paroxysmal atrial fibrillation in patients without structural heart disease.289 The safety and efficacy of propafenone as extended-release capsules have not been established in patients with exclusively PSVT or atrial flutter. /Included in US product label/

Propafenone hydrochloride (immediate-release tablets) is used orally to suppress and prevent the recurrence of documented life-threatening ventricular arrhythmias (e.g., sustained ventricular tachycardia, ventricular fibrillation). Based on the results of the Cardiac Arrhythmia Suppression Trial (CAST), the US Food and Drug Administration (FDA), the manufacturer, and many clinicians recommend that therapy with antiarrhythmic agents, including propafenone, be reserved for the suppression and prevention of documented ventricular tachyarrhythmias that, in the clinician's judgment, are considered life-threatening. /Included in US product label/

For more Therapeutic Uses (Complete) data for Propafenone (10 total), please visit the HSDB record page.

Mechanism of Action

The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6.

Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.

Vapor Pressure

Pictograms

Irritant

Other CAS

54063-53-5

Absorption Distribution and Excretion

Approximately 50% of propafenone metabolites are excreted in the urine following administration of immediate release tablets.

252 L

In patients with ventricular arrhythmias and the extensive-metabolizer phenotype receiving 337.5, 450, 675, or 900 mg of propafenone hydrochloride daily (immediate-release tablets), the proportions of 5-hydroxypropafenone (5-OHP) to propafenone in plasma were 45, 40, 24, or 19%, respectively, while a subset of patients with the poor-metabolizer phenotype had higher relative plasma concentrations of the parent drug at each dosage and no detectable 5-OHP. Ratios of N-depropylpropafenone (NDPP) to propafenone are similar in extensive and poor metabolizers (approximately 10 and 6%, respectively). In poor metabolizers, NDPP is the principal metabolite and 5-OHP may not be detectable. Following oral administration of propafenone hydrochloride 300 mg (immediate-release tablets) every 8 hours for 14 days, plasma propafenone, 5-OHP, and NDPP concentrations averaged 1010, 174, and 179 ng/mL, respectively, in healthy individuals with the extensive-metabolizer phenotype. In an individual presumed to have the poor-metabolizer phenotype, plasma concentrations of propafenone, 5-OHP, and NDPP concentrations were 1048, undetectable, and 219 ng/mL, respectively, following oral administration of immediate-release tablets. Following administration of extended-release capsules of propafenone hydrochloride, plasma concentrations of 5-OHP and NDPP are generally less than 40 and 10% of plasma propafenone concentrations, respectively.

The pattern of plasma concentrations of propafenone and its metabolites observed in an individual patient with long-term oral propafenone therapy depends principally on the genetically determined metabolizer phenotype and, to a lesser extent, on hepatic blood flow and enzyme function. Following oral administration of propafenone (immediate-release tablets), steady-state plasma concentrations of the parent drug and its metabolites are attained within 4-5 days in individuals with normal hepatic and renal function. Plasma concentrations of 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP) generally average less than 20% those of propafenone. Poor metabolizers achieve plasma propafenone concentrations 1.5-2 times higher than those of extensive metabolizers at propafenone hydrochloride dosages of 675-900 mg (immediate-release tablets) daily; at lower dosages, poor metabolizers may attain plasma propafenone concentrations more than fivefold higher than those of extensive metabolizers.

The considerable degree of interindividual variability observed in the pharmacokinetics of propafenone in individuals with the extensive-metabolizer phenotype is principally attributable to first-pass hepatic metabolism and non-linear pharmacokinetics. The degree of interindividual variability in propafenone pharmacokinetic parameters is increased following single and multiple dose administration of propafenone hydrochloride extended-release capsules. The fact that interindividual variability in the pharmacokinetics of propafenone appears to be substantially less in individuals with the poor-metabolizer phenotype than in those with the extensive-metabolizer phenotype suggests that such variability may be due to CYP2D6 polymorphism rather than to the formulation.

In healthy individuals, administration of propafenone hydrochloride as a single oral (300 or 450 mg immediate-release tablet) or IV (35-50 mg) dose produced similar peak plasma concentrations of the parent drug (278 versus 295 ng/mL, respectively). However, neither 5-hydroxypropafenone (5-OHP) nor N-depropylpropafenone (NDPP) was detectable in plasma after IV administration in these individuals. Since 5-OHP and NDPP has clinically important antiarrhythmic activity, propafenone's effect may differ with oral versus IV administration. Considerable interindividual variation exists in plasma concentrations of propafenone and its metabolites with a given dosage. Peak plasma concentrations of 5-OHP and NDPP average 101-288 and 8-40 ng/mL, respectively, in healthy individuals after administration of a single oral dose (300-450 mg) of propafenone hydrochloride immediate-release tablets. Propafenone, 5-OHP, and NDPP exhibit nonlinear pharmacokinetics in patients with the extensive-metabolizer phenotype, although the pharmacokinetics of 5-OHP and NDPP deviate from linearity only to a small extent. The pharmacokinetic profiles of propafenone, 5-OHP, and NDPP apparently are not affected substantially by age or gender.

For more Absorption, Distribution and Excretion (Complete) data for Propafenone (15 total), please visit the HSDB record page.

Metabolism Metabolites

In individuals with the extensive-metabolizer phenotype, propafenone is metabolized in the liver to 2 active metabolites and at least 9 additional metabolites. The 2 active metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP), are formed through hydroxylation and dealkylation of the parent drug. Propafenone hydroxylation via cytochrome CYP2D6, a cytochrome P-450 isoenzyme under genetic control, produces 5-OHP. Formation of NDPP is catalyzed by different isoenzymes, cytochrome CYP1A2 and CYP3A4. Differences in metabolism between R- and S-propafenone related to stereoselective interaction with the CYP2D6 isoenzyme have been observed in animals and humans receiving single enantiomers of the drug. Following a 250 mg oral dose of R- or S-propafenone hydrochloride administered to adults with the extensive-metabolizer phenotype, the mean values for elimination half-life, clearance, and volume of distribution for R-propafenone were smaller than those for S-propafenone, while AUC was larger; however, these stereospecific effects were not observed in an adult with the poor-metabolizer phenotype who received the separate drug enantiomers. In vitro and in vivo studies indicate that the R-enantiomer is cleared faster than the S-enantiomer via the 5-hydroxylation pathway (CYP2D6). This results in a higher ratio of the S-enantiomer to R-enantiomer at steady state. Although the enantiomers have equivalent sodium-channel blocking potency, the S-enantiomer is a more potent beta-adrenergic antagonist than the R-enantiomer. Following administration of propafenone hydrochloride (immediate-release tablets or extended-release capsules), the observed ratio of S-enantiomer to R-enantiomer (S/R ratio) for AUC was approximately 1.7. The S/R ratios after administration of 225, 325, or 425 mg extended-release capsules were independent of dose. In addition, similar S/R ratios were observed among metabolizer genotypes and following long-term administration

There are two principal patterns of propafenone metabolism. These patterns are genetically determined by an individual's ability to metabolize the drug via a hepatic oxidation pathway. The ability to oxidatively metabolize propafenone is dependent on an individual's ability to metabolize debrisoquin (debrisoquin phenotype). The debrisoquin phenotype or the observed pattern of propafenone metabolites may be used to determine an individual's metabolic phenotype for propafenone. Individuals who extensively metabolize propafenone via the oxidation pathway exhibit the extensive-metabolizer phenotype, while those who have an impaired ability to metabolize the drug by this pathway exhibit the poor-metabolizer phenotype. Approximately 90-95% of Caucasians exhibit the extensive-metabolizer phenotype, with the remainder being poor metabolizers. Propafenone metabolism in patients with the poor-metabolizer phenotype is characterized by a linear dose-concentration relationship and a relatively long terminal elimination half-life; these individuals have increased plasma propafenone concentrations relative to individuals with the extensive-metabolizer phenotype and are more likely to experience beta-adrenergic blocking and adverse effects of the drug.

Propafenone has known human metabolites that include N-Despropylpropafenone and 5-Hydroxypropafenone.

Associated Chemicals

Wikipedia

Neostigmine

Drug Warnings

The most common adverse effects of propafenone involve the GI, cardiovascular, and central nervous systems and generally are dose related. Discontinuance of propafenone therapy was required in about 20% of patients receiving the drug in clinical trials. Drug discontinuance in patients treated for ventricular arrhythmias was required most frequently (i.e., in greater than 1% of patients) for proarrhythmia (4.7%), nausea and/or vomiting (3.4%), dizziness (2.4%), dyspnea (1.6%), congestive heart failure (1.4%), and ventricular tachycardia (1.2%). In patients treated for supraventricular arrhythmias in clinical trials, discontinuance of therapy was required most frequently (i.e., in greater than 1% of patients) for nausea and/or vomiting (2.9%), wide-complex tachycardia (1.9%), dizziness (1.7%), fatigue (1.5%), unusual taste (1.3%), and weakness (1.3%).

Adverse nervous system effects reported in US clinical trials in patients receiving propafenone for the treatment of ventricular arrhythmias included dizziness and/or lightheadedness of patients, fatigue/lethargy in 6%, and headache in 5%.1 Weakness, ataxia, insomnia, or anxiety was reported in 2%, and tremor or drowsiness in 1% of patients receiving propafenone for ventricular arrhythmias. Pain or loss of balance also has been reported with propafenone therapy in patients with ventricular arrhythmias.

Transient global amnesia, which resolved within hours after drug discontinuance, has been reported in at least one patient receiving propafenone. Peripheral neuropathy, which was characterized by episodic jabbing and crushing pain in the hands and feet and hyperesthesia of the extremities and resolved following discontinuance of the drug, has been reported rarely with propafenone therapy.

For more Drug Warnings (Complete) data for Propafenone (31 total), please visit the HSDB record page.

Biological Half Life

Following single or multiple oral doses of immediate-release tablets in adults with the extensive-metabolizer phenotype and normal renal and hepatic function, the elimination half-life of propafenone averages about 1-3 hours (range: 2-10 hours). The half-life of propafenone averages approximately 8-13 hours (range: 6-36 hours) in adults with the poor-metabolizer phenotype. Following a single oral dose of 300 mg of propafenone hydrochloride as immediate-release tablets, a half-life of 3.5 hours was reported; after administration of 300 mg of propafenone hydrochloride daily for 1 and 3 months, the reported half-lives were 6.7 and 5.8 hours, respectively. Steady-state plasma elimination half-life of propafenone is prolonged in poor metabolizers, averaging 17.2 hours (range: 10-32 hours) compared with 5.5 hours (range: 2-10 hours) in extensive metabolizers.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Analyte: propafenone hydrochloride; matrix: chemical identification; procedure: dissolution of propafenone hydrochloride in water; heat; add sodium hydroxide; a precipitate is formed; cool mixture and filter; add nitric acid and silver nitrate; a precipitate is formed which dissolves with the addition of ammonium hydroxide. /Propafenone/

Analyte: propafenone hydrochloride; matrix: chemical purity; procedure: dissolution in methanol; add mercuric acetate; titrate with perchloric acid and determine the endpoint potentiometrically. /Propafenone/

Storage Conditions

Commercially available propafenone hydrochloride immediate-release tablets and extended-release capsules should be stored in tight containers at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Propafenone hydrochloride immediate-release tablets should be stored in light-resistant containers. When stored under such conditions, the commercially available immediate-release tablets have an expiration date of 3 years following the date of manufacture.

Interactions

Although specific pharmacokinetic drug interaction studies are not available, the manufacturer of ritonavir states that ritonavir should not be used concomitantly with certain cardiovascular agents, including propafenone, because of the potential for substantially increased plasma concentrations of these cardiovascular drugs and potentially serious and/or life-threatening adverse effects. This pharmacokinetic interaction may occur because ritonavir has high affinity for several cytochrome P-450 (CYP) isoenzymes (e.g., CYP3A, CYP2D6, CYP1A2) involved in propafenone metabolism.

Increased serum theophylline concentrations have been reported in patients receiving theophylline concomitantly with propafenone and some clinicians suggest that serum theophylline concentrations and ECGs be monitored closely in patients receiving such combined therapy.

The manufacturer states that concomitant use of propafenone and local anesthetic agents (i.e., during pacemaker implantation, surgery, or dental procedures) may increase the risk of adverse nervous system effects.

For more Interactions (Complete) data for Propafenone (24 total), please visit the HSDB record page.